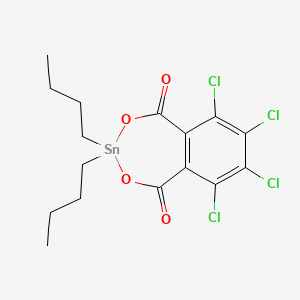
Dibutyltin tetrachlorophthalate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dibutyltin tetrachlorophthalate is an organotin compound that has garnered attention due to its unique chemical properties and applications Organotin compounds are characterized by the presence of tin atoms bonded to organic groups
准备方法
Synthetic Routes and Reaction Conditions
Dibutyltin tetrachlorophthalate can be synthesized through the reaction of dibutyltin oxide with tetrachlorophthalic anhydride. The reaction typically occurs under controlled conditions, involving heating and the use of solvents to facilitate the reaction. The resulting product is then purified through recrystallization or other purification techniques to obtain the desired compound.
Industrial Production Methods
On an industrial scale, the production of this compound involves the use of large reactors where the reactants are combined under specific temperature and pressure conditions. The process is optimized to ensure high yield and purity of the final product. The use of catalysts and continuous monitoring of reaction parameters are crucial to achieving efficient production.
化学反应分析
Types of Reactions
Dibutyltin tetrachlorophthalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of tin.
Reduction: Reduction reactions can convert this compound to lower oxidation states.
Substitution: The compound can participate in substitution reactions where one or more of its organic groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents. Reaction conditions often involve controlled temperatures, pressures, and the presence of catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield higher oxidation state tin compounds, while substitution reactions can produce a variety of organotin derivatives.
科学研究应用
Dibutyltin tetrachlorophthalate has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in polymerization reactions, particularly in the production of polyurethanes and other polymers.
Biology: The compound is studied for its potential effects on biological systems, including its role as an endocrine disruptor.
Medicine: Research is ongoing to explore its potential therapeutic applications and its impact on human health.
Industry: this compound is used in the production of coatings, adhesives, and sealants due to its catalytic properties.
作用机制
The mechanism by which dibutyltin tetrachlorophthalate exerts its effects involves its interaction with various molecular targets. In biological systems, it can bind to receptors and enzymes, altering their activity and leading to changes in cellular processes. For example, it has been shown to disrupt glucocorticoid receptor function, affecting immune responses and metabolic pathways .
相似化合物的比较
Similar Compounds
Dibutyltin dilaurate: Another organotin compound used as a catalyst in polymerization reactions.
Tributyltin: Known for its use as a biocide in antifouling paints and its endocrine-disrupting properties.
Dibutyltin oxide: Used in the production of various organotin compounds and as a catalyst in industrial processes.
Uniqueness
Dibutyltin tetrachlorophthalate is unique due to its specific chemical structure and the presence of tetrachlorophthalate groups, which confer distinct reactivity and catalytic properties. Its ability to participate in a wide range of chemical reactions and its applications in diverse fields make it a valuable compound for both research and industrial purposes.
属性
CAS 编号 |
23535-89-9 |
|---|---|
分子式 |
C16H18Cl4O4Sn |
分子量 |
534.8 g/mol |
IUPAC 名称 |
3,3-dibutyl-6,7,8,9-tetrachloro-2,4,3-benzodioxastannepine-1,5-dione |
InChI |
InChI=1S/C8H2Cl4O4.2C4H9.Sn/c9-3-1(7(13)14)2(8(15)16)4(10)6(12)5(3)11;2*1-3-4-2;/h(H,13,14)(H,15,16);2*1,3-4H2,2H3;/q;;;+2/p-2 |
InChI 键 |
RSGPGQHLRVNHLV-UHFFFAOYSA-L |
规范 SMILES |
CCCC[Sn]1(OC(=O)C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)C(=O)O1)CCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![sodium;5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[(2-sulfosulfanylacetyl)amino]ethyl]pentanimidate](/img/structure/B13828324.png)
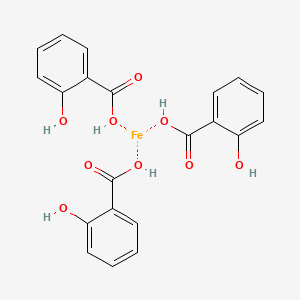
![(7S,12aR)-3,9-dimethoxy-7-methyl-5,6,12,12a-tetrahydroindolo[2,1-a]isoquinolin-7-ium-2,10-diol](/img/structure/B13828353.png)
![Dimethyl tricyclo[2.2.1.02,6]hept-3-ylphosphonate](/img/structure/B13828360.png)
![9b-Ethoxy-2,3-dihydro-[1,3]oxazolo[2,3-a]isoindol-5-one](/img/structure/B13828363.png)
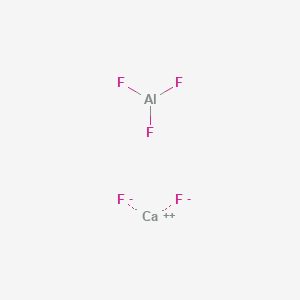
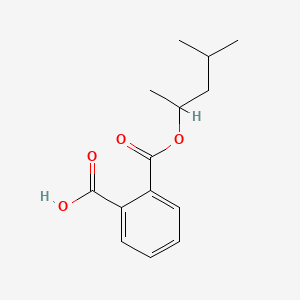
![(1R,3aR,4S,7aR)-Octahydro-7a-methyl-1-[(1R,2E,4R)-1,4,5-trimethyl-2-hexen-1-yl]-1H-inden-4-ol](/img/structure/B13828371.png)
![[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-hydroxypropanoyl] (2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-nitrophenyl)propanoyl]amino]hexanoyl]amino]propanoyl]amino]-4-methylpentanoate](/img/structure/B13828374.png)
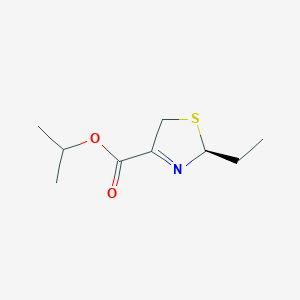
![3-[2-(3-Triethoxysilylpropoxy)Ethoxy]Sulfolane](/img/structure/B13828380.png)
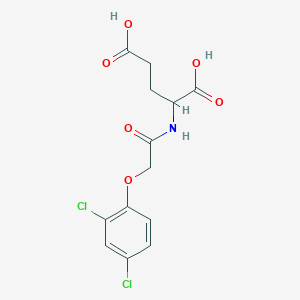
![Disodium;4-hydroxy-3-[[2-methyl-4-[(2-methyl-4-sulfonatophenyl)diazenyl]phenyl]diazenyl]naphthalene-1-sulfonate](/img/structure/B13828388.png)
